2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring and two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the introduction of the phenyl rings . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the phenyl rings would likely contribute to its overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the phenyl rings could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Structural Characterization
The compound is involved in the synthesis and structural characterization of related molecules. For instance, the synthesis of isostructural thiazoles with related functional groups has been achieved, demonstrating the compound's relevance in structural chemistry studies. Such compounds have been synthesized in high yields and characterized using single crystal diffraction, revealing their isostructural nature with triclinic symmetry and two independent molecules in the asymmetric unit, highlighting the planar nature of the molecule apart from the fluorophenyl groups (Kariuki et al., 2021).
Potential Pesticides
Derivatives of similar compounds have been characterized as potential pesticides, indicating the compound's potential application in agricultural chemistry. X-ray powder diffraction has been used to characterize new derivatives, showing the practical application of these compounds in developing pesticides (Olszewska et al., 2008).
Tetrel Bonding Interactions
The compound's derivatives have been studied for their π-hole tetrel bonding interactions, which are crucial in supramolecular chemistry. Such studies involve the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, providing insights into the nucleophilic/electrophilic nature of functional groups and their influence on interaction energy (Ahmed et al., 2020).
Cholinesterase Inhibition Studies
Research on similar triazole derivatives has explored their potential in cholinesterase inhibition, which is relevant in treating diseases like Alzheimer's. Synthesis of new N-aryl derivatives of triazole acetamide and their evaluation for inhibitory potential against acetylcholinesterase and butyrylcholinesterase have been conducted, showing moderate to good activities and indicating the compound's potential application in medicinal chemistry (Riaz et al., 2020).
Antimicrobial and Antituberculosis Activity
New series of triazole derivatives have been synthesized, including the structure of interest, and screened for their in-vitro antibacterial, antifungal, and antituberculosis activity. Such studies highlight the compound's relevance in developing new antimicrobial agents, contributing to pharmaceutical research (MahyavanshiJyotindra et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O3/c19-10-1-7-13(8-2-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-5-3-11(20)4-6-12/h1-8,15-16H,9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQTVERLMUXYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.